molecular formula C21H30NO5P B127247 Benproperine phosphate CAS No. 19428-14-9

Benproperine phosphate

Cat. No. B127247
CAS RN: 19428-14-9
M. Wt: 407.4 g/mol
InChI Key: MCVUURBOSHQXMK-UHFFFAOYSA-N
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Description

Benproperine phosphate is a compound that has been primarily recognized as a cough suppressant. It has been used in the medical field to provide relief from coughing, a symptom commonly associated with respiratory conditions. However, recent research has expanded the potential applications of this compound, particularly in the field of oncology. A study has identified benproperine phosphate as having a significant anticancer effect on pancreatic cancer, both in vitro and in vivo. This effect is attributed to the induction of autophagy-mediated cell death, which is a process where cells degrade and recycle components to maintain cellular homeostasis .

Synthesis Analysis

The synthesis of benproperine phosphate involves the formation of an inclusion compound with β-cyclodextrin. This process can be achieved through methods such as dissolution and grinding. The optimal technical conditions for the synthesis have been explored through orthogonal design, which is a statistical method used to study a range of variables with a limited number of experiments. The resulting inclusion compound has been verified to have a satisfactory infrared spectrum, indicating the successful formation of the desired chemical structure .

Molecular Structure Analysis

While the specific details of the molecular structure analysis of benproperine phosphate are not provided in the abstracts, the mention of a satisfactory infrared spectrum suggests that the molecular structure of the inclusion compound with β-cyclodextrin has been confirmed. Infrared spectroscopy is a technique commonly used to determine the molecular structure of compounds by measuring the vibration of atoms within molecules .

Chemical Reactions Analysis

The research on benproperine phosphate has not detailed the chemical reactions it undergoes, but it has been shown to induce autophagy-mediated cell death in pancreatic cancer cells. This biological reaction involves the activation of AMPK/mTOR-mediated autophagy initiation and the disruption of RAB11A-mediated autophagosome-lysosome fusion. The accumulation of autophagosomes leads to cell death, which is a novel mechanism of action for an antitussive agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of benproperine phosphate, such as solubility, melting point, and stability, are not explicitly discussed in the provided abstracts. However, the synthesis of an inclusion compound with β-cyclodextrin suggests that there may be an improvement in some of these properties, as inclusion compounds are often formed to enhance the solubility and stability of pharmaceutical agents .

Relevant Case Studies

The case study presented in the research involves the repurposing of benproperine phosphate for the treatment of pancreatic cancer. The study demonstrates that benproperine phosphate can induce lethal autophagy arrest in pancreatic cancer cells, providing a new potential therapeutic strategy for this challenging malignancy. The research includes both in vitro and in vivo models, which strengthens the evidence for the anticancer effects of benproperine phosphate .

Scientific Research Applications

Synthesis and Antitussive Activity

  • Synthesis of Enantiomers : R(+)- and S(-)-benproperine phosphate enantiomers were synthesized using S(-)-ethyl lactate as a chiral synthon. Both enantiomers demonstrated significant antitussive efficacy in guinea pigs when administered intraperitoneally, with the racemate showing greater activity than each enantiomer alone (Li Yan, 2004).

Analytical Methods

  • Capillary Electrophoresis-Electrochemiluminescence : A novel and sensitive method using capillary electrophoresis coupled with electrogenerated-chemiluminescence detection was established for determining benproperine phosphate in oral solutions. This method is quick, sensitive, and reliable (Peng Zhi-bing, 2006).
  • HPLC Determination : High-Performance Liquid Chromatography (HPLC) methods have been developed for the determination of benproperine phosphate in various forms, including capsules and tablets. These methods are characterized by their simplicity, reliability, and rapid execution (Bu Sheng-gao, 2009), (Li Ying-chun, 2006).

Quantitative Analysis

  • Double ANN-NIR Spectroscopy : The use of double artificial neural network algorithms combined with Near Infrared (NIR) spectroscopy for nondestructive quantitative analysis of benproperine phosphate in Cofrel medicines was explored. This approach was found to be accurate and suitable for qualitative control (Ming-yang Liu et al., 2006).

Pharmacokinetics

  • Sustained-Release Pellets in Dogs : A study on the pharmacokinetics of benproperine phosphate sustained-release pellets in dogs found that the test formulation had a relative bioavailability of 103.4%. This indicates bioequivalence with the reference formulation, suggesting potential for sustained release in therapeutic applications (Zou Mei-jua, 2007).

Exchange Kinetics

  • Resin Complexes : The exchange kinetics of benproperine phosphate-resin complexes were studied, showing that the exchange reaction was influenced by resin size, reaction temperature, and drug concentration. This provides insights into the controlled release and targeted delivery of the drug (Xuan Zhen-yu, 2002).

Anticancer Potential

  • Repurposing Against Pancreatic Cancer : Benproperine phosphate was found to exhibit a significant anticancer effect on pancreatic cancer both in vitro and in vivo. This effect is attributed to the induction of autophagy-mediated cell death, suggesting its potential as a therapeutic agent for pancreatic cancer (Huanyu Zhang et al., 2020).

Drug-Protein Interaction

  • Binding with Human Serum Albumin : The binding mechanism of benproperine with human serum albumin was explored using a combination of docking, fluorometric, thermodynamic, and spectroscopic approaches. This study aids in understanding the drug's transportation and metabolism (Di Wu et al., 2018).

Safety And Hazards

Benproperine phosphate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Recent studies have found that Benproperine phosphate showed a significant anticancer effect on pancreatic cancer both in vitro and in vivo via the induction of autophagy-mediated cell death . This suggests that Benproperine phosphate might be repurposed as a potent antitumor agent, providing a new potential therapeutic strategy for the treatment of pancreatic cancer .

properties

IUPAC Name

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVUURBOSHQXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941157
Record name Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benproperine phosphate

CAS RN

3563-76-6, 19428-14-9
Record name Piperidine, 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-, phosphate (1:?)
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Record name Benproperine phosphate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benproperine phosphate [JAN]
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Record name Pirexyl
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Record name Phosphoric acid--1-[1-(2-benzylphenoxy)propan-2-yl]piperidine (1/1)
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Record name 1-[2-(2-benzylphenoxy)-1-methylethyl]piperidinium dihydrogen phosphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benproperine phosphate
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Record name BENPROPERINE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
Q FU, L HE, Q GUO, C CHANG… - Chinese Journal of …, 2006 - ingentaconnect.com
… HPLC method for the determination of benproperine phosphate#its oral liqa uid and … benproperine phosphate#its oral liquid and related substances. Key words)benproperine phosphate…
Number of citations: 2 www.ingentaconnect.com
Y Li, D ZHONG, S CHEN… - Acta Pharmacologica …, 2005 - Wiley Online Library
… Benproperine phosphate capsule was obtained from Shenyang Pharmaceutical Co. Benproperine phosphate was kindly supplied by Aosen Pharmaceutical Co and was recrystallized …
Number of citations: 11 onlinelibrary.wiley.com
S Feng, J Liu, X Han, J Fan - Luminescence, 2009 - Wiley Online Library
… ABSTRACT: The interaction of benproperine phosphate (BPP) with eriochrome blue black R (EBBR) in the … Determination of benproperine phosphate tablets by high performance liquid …
XJ WANG, LL GUO, GW CHEN, YG XU… - Chinese Journal of …, 2011 - sioc-journal.cn
… Abstract A new and practical procedure is described for the preparation of benproperine phosphate enan… And the enantiomers of benproperine phosphate were characterrized by …
Number of citations: 3 sioc-journal.cn
H Zhang, Z Zhang, Y Huang, S Qin, L Zhou… - Molecular …, 2021 - Wiley Online Library
Pancreatic cancer (PC) is one of the most common human malignancies worldwide and remains a major clinical challenge. Here, we found that benproperine phosphate (BPP), a …
Number of citations: 6 febs.onlinelibrary.wiley.com
Y Li, Y Sun, Y Dong, Y Zhang, D Zhong - Journal of Chromatography B, 2006 - Elsevier
… Each of them swallowed three benproperine phosphate capsules (ca. 60 mg BPP, 194 μmol) with 200 ml of water. Blood samples were collected in heparinized 10 ml tube at pre-dose …
Number of citations: 5 www.sciencedirect.com
XJ Yang, XY Yang - Se pu= Chinese Journal of Chromatography, 2000 - europepmc.org
A reversed-phase HPLC method for the determination of benproperine phosphate tablets is reported. The chromatographic conditions were Hypersil-C18 column (5 microns, 4.6 mm id …
Number of citations: 2 europepmc.org
Y DONG - Chinese Pharmaceutical Journal, 2012 - pesquisa.bvsalud.org
… was identified as C21H25NO2 which was the oxide of benproperine phosphate. The structure was analyzed by fragments and the process of preparation of benproperine phosphate. …
Number of citations: 1 pesquisa.bvsalud.org
GS Ding, RZ Cong, YN Yu, JD Wang - Chinese Journal of Analytical …, 2004 - hero.epa.gov
… and used for the enantioseparation of benproperine phosphate in polar organic phase mode using … Under optimum conditions, baseline separation of benproperine phosphate could be …
Number of citations: 1 hero.epa.gov
MY Liu, Y Meng, YL Ren, HQ Zhang - Guang pu xue yu Guang pu …, 2007 - europepmc.org
… The contents of benproperine phosphate, a availability pharmaceutical in Cofrel medicine, … , the relative errors(RE%) of benproperine phosphate were less than 0.42%. The analytical …
Number of citations: 3 europepmc.org

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